molecular formula C11H13FN2O B1528822 3-Amino-1-(2-fluorophenyl)piperidin-2-one CAS No. 1343318-18-2

3-Amino-1-(2-fluorophenyl)piperidin-2-one

Cat. No. B1528822
CAS RN: 1343318-18-2
M. Wt: 208.23 g/mol
InChI Key: NSKQPLABNAZJKP-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-fluorophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H13FN2O . It has a molecular weight of 208.24 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(2-fluorophenyl)piperidin-2-one” is 1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7,13H2 .


Physical And Chemical Properties Analysis

“3-Amino-1-(2-fluorophenyl)piperidin-2-one” is an oil at room temperature .

Scientific Research Applications

Novel Derivatives and Agonist Activities

Research has shown that the incorporation of a fluorine atom in certain compounds can enhance their agonist activity and oral bioavailability, particularly in the context of 5-HT1A receptor agonists. This is exemplified in the study of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives, where the fluorine atom's unique ability to improve oral activity was highlighted. This research has implications for the development of compounds with antidepressant potential, indicating a significant application in the field of neuropsychopharmacology (Vacher et al., 1999).

Antibacterial Potency

A series of novel arylfluoroquinolones characterized by a fluorine atom at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position were prepared. These compounds, through structure-activity relationship (SAR) studies, showed significant in vitro antibacterial potency, especially when certain substituents were present, demonstrating the potential for developing new antibacterial agents (Chu et al., 1985).

Asymmetric Synthesis and Piperidine Derivatives

The asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, involves a domino process. This synthesis route is significant for producing biologically interesting polysubstituted piperidines, suggesting applications in medicinal chemistry and drug development (Salgado et al., 2019).

Fluorination and Pharmacokinetic Profiles

Research into the fluorination of certain indole and piperidine derivatives has shown that this modification can lead to selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This indicates the potential for developing more effective therapeutic agents targeting the 5-HT1D receptor, with implications for treating migraines and other conditions (van Niel et al., 1999).

Antimycobacterial Activity

The synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential for developing new antimycobacterial agents, addressing the critical need for novel treatments in tuberculosis management (Kumar et al., 2008).

Mechanism of Action

The mechanism of action of “3-Amino-1-(2-fluorophenyl)piperidin-2-one” is not specified in the available data. Piperidine derivatives are found in many pharmaceuticals and could have various mechanisms of action depending on their specific structure and the target they interact with .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives, such as “3-Amino-1-(2-fluorophenyl)piperidin-2-one”, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on discovering and evaluating the biological activity of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-amino-1-(2-fluorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-4-1-2-6-10(8)14-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKQPLABNAZJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-fluorophenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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